molecular formula C18H18N4OS B2706462 (Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1173638-12-4

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2706462
CAS RN: 1173638-12-4
M. Wt: 338.43
InChI Key: AIAJEVNMNMZQKV-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds derived from benzothiazole and pyrazole structures have shown promising antibacterial and antimicrobial properties. For instance, Palkar et al. (2017) synthesized novel analogs with significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential for treating bacterial infections without cytotoxic effects on mammalian cells Palkar et al., 2017. This aligns with the ongoing search for new antibacterial agents amidst rising antibiotic resistance.

Anticancer Research

Derivatives of benzothiazole and pyrazole have been explored for their anticancer properties. Nassar et al. (2015) outlined an efficient method for obtaining compounds that showed significant effects in mouse tumor model cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-29), suggesting a pathway for developing new anticancer drugs Nassar et al., 2015.

Corrosion Inhibition

The structural motifs of benzothiazole have been applied in corrosion inhibition studies. Hu et al. (2016) synthesized benzothiazole derivatives that exhibited superior corrosion inhibition efficiency for steel in acidic solutions, indicating potential applications in industrial corrosion protection Hu et al., 2016.

Fluorescent Chemosensors

Benzothiazole-based compounds have been employed as fluorescent chemosensors for metal ion detection. Asiri et al. (2019) developed a pyrazoline-benzothiazole derivative that can act as a fluorescent chemosensor for detecting Cu2+, Fe3+, and Fe2+ ions, showcasing their application in environmental monitoring and biochemistry Asiri et al., 2019.

properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-5-8-22-15-11-12(3)10-13(4)16(15)24-18(22)19-17(23)14-7-9-21(6-2)20-14/h1,7,9-11H,6,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAJEVNMNMZQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide

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